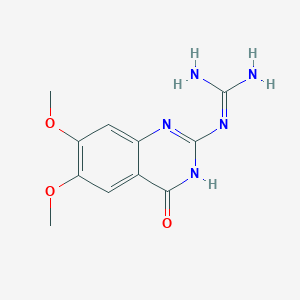
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine
概要
説明
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine is a quinazoline derivative with the molecular formula C11H13N5O3 and a molecular weight of 263.25 g/mol.
準備方法
The synthesis of N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine typically involves multiple steps. One common synthetic route starts with the O-alkylation of methyl 3,4-dihydroxy-benzoate using either 1-chloro-2-methoxyethane or 1-bromo-2-methoxyethane . The reaction conditions often require a basic catalyst such as NaOH to facilitate the process. The intermediates are then subjected to further reactions, including nitration and reduction, to yield the desired quinazoline derivative .
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis to meet specific requirements . These methods ensure the compound’s availability for various research and industrial applications.
化学反応の分析
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of various reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound has been studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it valuable for industrial applications, such as the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes . The compound’s effects are mediated through its binding to these targets, which can result in various biological outcomes, such as the inhibition of cancer cell growth or the suppression of bacterial activity .
類似化合物との比較
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine can be compared with other similar compounds, such as:
4-[3-Hydroxyanilino]-6,7-Dimethoxyquinazoline: This compound shares a similar quinazoline core but has different substituents, leading to distinct biological activities.
6,7-Dimethoxy-2,4-quinazolinedione: Another quinazoline derivative with unique chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
特性
IUPAC Name |
2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-18-7-3-5-6(4-8(7)19-2)14-11(15-9(5)17)16-10(12)13/h3-4H,1-2H3,(H5,12,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLNDYANIWBMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride](/img/structure/B1436460.png)
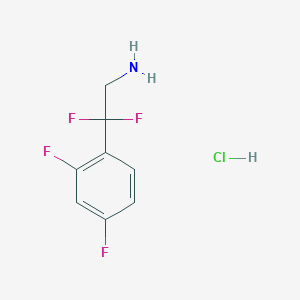


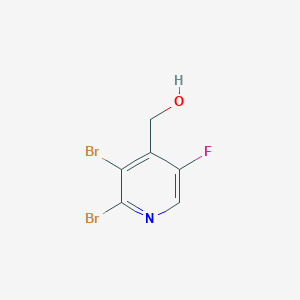
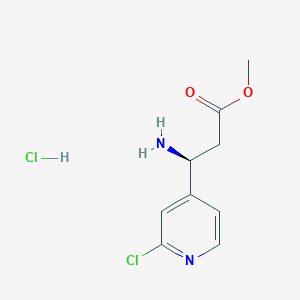
![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)
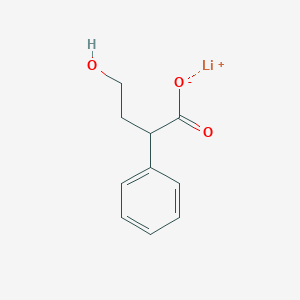
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1436473.png)
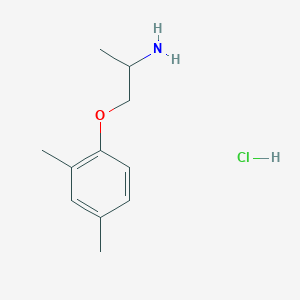
![1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436479.png)
![5-Oxo-5-((3,6,10,13-tetrakis(tert-butoxycarbonyl)-8-methyl-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosan-1-yl)amino)pentanoic acid](/img/structure/B1436480.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B1436482.png)
![2-[2,6-Diisopropyl-3-[(R)-1-hydroxyethyl]-5-propyl-4-pyridyl]-5-fluorophenol](/img/structure/B1436483.png)
